molecular formula C9H20N2O2 B12497386 Tert-butyl 1-butylhydrazinecarboxylate

Tert-butyl 1-butylhydrazinecarboxylate

Cat. No.: B12497386
M. Wt: 188.27 g/mol
InChI Key: DIIXQTGMKBHQLL-UHFFFAOYSA-N
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Description

Tert-butyl 1-butylhydrazinecarboxylate is an organic compound with the molecular formula C9H20N2O2. It is a derivative of hydrazinecarboxylate, where the hydrazine group is protected by a tert-butyl group. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-butylhydrazinecarboxylate typically involves the reaction of tert-butyl carbazate with butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-butylhydrazinecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 1-butylhydrazinecarboxylate has several applications in scientific research:

    Chemistry: Used as a protecting group for hydrazine in organic synthesis.

    Biology: Employed in the synthesis of biologically active molecules, including potential drug candidates.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases like tuberculosis and Parkinson’s disease.

    Industry: Utilized in the production of polymers and dyes

Mechanism of Action

The mechanism of action of tert-butyl 1-butylhydrazinecarboxylate involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of specific enzymes or the modification of protein structures. This interaction can affect various cellular pathways, including those involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl carbazate
  • Tert-butyl hydrazinecarboxylate
  • Tert-butyl 1-piperazinecarboxylate

Uniqueness

Tert-butyl 1-butylhydrazinecarboxylate is unique due to its specific hydrazine protection by a tert-butyl group, which provides stability and reactivity suitable for various synthetic applications. Compared to similar compounds, it offers a balance between reactivity and stability, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

tert-butyl N-amino-N-butylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2/c1-5-6-7-11(10)8(12)13-9(2,3)4/h5-7,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIIXQTGMKBHQLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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